CX6Kcq2zkm

Description

This identifier may represent a proprietary code, an internal laboratory designation, or a placeholder name in a specialized database. Without explicit details, further analysis of its properties or applications is infeasible.

Properties

CAS No. |

192118-19-7 |

|---|---|

Molecular Formula |

C18H24N2O5 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

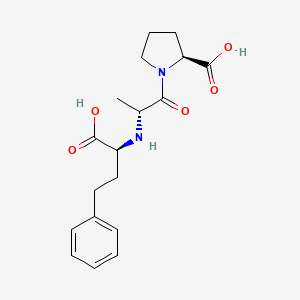

(2S)-1-[(2R)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14+,15+/m1/s1 |

InChI Key |

LZFZMUMEGBBDTC-SNPRPXQTSA-N |

Isomeric SMILES |

C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-((2R)-2-(((1S)-1-carboxy-3-phenyl-propyl)amino)propanoic acid involves several steps. One common method is the reaction of a carboxylic acid derivative with an amine to form an amide bond. The reaction conditions typically include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of (2S)-1-((2R)-2-(((1S)-1-carboxy-3-phenyl-propyl)amino)propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-((2R)-2-(((1S)-1-carboxy-3-phenyl-propyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: New carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

(2S)-1-((2R)-2-(((1S)-1-carboxy-3-phenyl-propyl)amino)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-((2R)-2-(((1S)-1-carboxy-3-phenyl-propyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of verifiable data for "CX6Kcq2zkm," a direct comparison with structurally or functionally analogous compounds cannot be performed. However, based on the evidence provided, the following methodological framework is recommended for conducting such an analysis:

Step 1: Structural Identification

- Cross-reference "this compound" with authoritative chemical databases (e.g., PubChem, ChemSpider) to resolve its identity.

- If the compound is novel, validate its structure using spectroscopic methods (e.g., NMR, mass spectrometry) .

Step 2: Functional Group Analysis

- Compare functional groups (e.g., amines, ketones, halogens) to compounds in , such as 2,3-dimethoxyaniline (aromatic amine) or 4,4'-bis(dimethylamino)benzophenone (halogenated hydrocarbon) .

Step 3: Property Benchmarking

- Thermal Stability : Contrast with industrial compounds like dimethyl ether (volatility) or tetrachlorothiophene propionate (stability under heat) .

- Reactivity : Compare with sulfur-containing analogs (e.g., O,O-dimethyl phosphorodithioate ) for redox or catalytic behavior .

Research Findings and Data Gaps

Key Limitations

Lack of Primary Data: No peer-reviewed studies on "this compound" are cited in the evidence.

Synthetic Pathways: No synthesis protocols or yield data are available.

Recommendations for Future Work

Structural Elucidation : Prioritize crystallographic or computational modeling to define the compound’s architecture.

Literature Review: Expand searches to patents or proprietary databases, as industrial compounds often use non-standard identifiers.

Experimental Validation: Conduct comparative assays for solubility, toxicity, and catalytic efficiency against analogs like N,N-dimethylacetamide or 4-dimethylaminobenzonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.